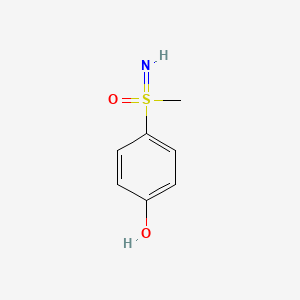
4-(S-Methylsulfonimidoyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(S-Methylsulfonimidoyl)phenol” is a chemical compound with the molecular formula C7H9NO2S . It has a molecular weight of 171.22 g/mol . The compound contains a total of 20 atoms, including 9 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Sulfur atom . It also contains a total of 20 bonds, including 11 non-Hydrogen bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .
Synthesis Analysis
The synthesis of phenolic compounds like “4-(S-Methylsulfonimidoyl)phenol” is a complex process that involves various chemical reactions . Phenolic compounds are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties . Due to their high potential for applications in various industries such as pharmaceutical and food industries, the search for the development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .
Molecular Structure Analysis
The molecular structure of “4-(S-Methylsulfonimidoyl)phenol” is characterized by the presence of an aromatic ring with at least one hydroxyl group . It contains a total of 20 bonds, including 11 non-Hydrogen bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .
Chemical Reactions Analysis
Phenolic compounds like “4-(S-Methylsulfonimidoyl)phenol” are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of Phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(S-Methylsulfonimidoyl)phenol” include a molecular weight of 171.22 g/mol, XLogP3 of 1.4, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 1, Exact Mass of 171.03539970 g/mol, Monoisotopic Mass of 171.03539970 g/mol, Topological Polar Surface Area of 69.5 Ų, Heavy Atom Count of 11, Formal Charge of 0, and Complexity of 225 .
Scientific Research Applications
Chemical Synthesis and Reactions
Research highlights the role of sulfonation and related chemical processes involving phenolic compounds. For instance, studies on the sulfonation of phenols, including methyl phenyl sulfate, reveal insights into the formation of sulfonic acids and the subsequent decomposition to give phenol-4-sulfonic acid. Such reactions are crucial in understanding the intermediacy of phenyl hydrogen sulfates in sulfonation processes (Wit, Woldhuis, & Cerfontain, 2010). Another study focuses on the solvent extraction and voltammetric determination of phenols using room temperature ionic liquid, showcasing a method for quantitatively extracting phenolic compounds from aqueous solutions, highlighting the versatility of ionic liquids in chemical analyses (Khachatryan et al., 2005).
Biological Activity and Evaluation
Sulfonamide-derived compounds and their transition metal complexes have been synthesized and characterized, with evaluations of their in vitro antibacterial, antifungal, and cytotoxic activity. These studies underscore the potential of sulfonamide-based ligands in developing new antibacterial and antifungal agents (Chohan & Shad, 2011). Moreover, research into the synthesis of novel cyclooxygenase inhibitors highlights the anti-inflammatory and antitumor effects of certain phenyl methyl sulfones, providing insights into their mechanism of action and potential therapeutic applications (Harrak et al., 2010).
Environmental Applications
Studies on the adsorption of phenols by magnetic polysulfone microcapsules containing tributyl phosphate offer innovative approaches to environmental pollution treatment, demonstrating the potential for these microcapsules in phenol adsorption and removal from aqueous solutions (Yin et al., 2010). This research suggests new methodologies for addressing environmental concerns related to phenolic pollutants.
Mechanism of Action
properties
IUPAC Name |
4-(methylsulfonimidoyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-11(8,10)7-4-2-6(9)3-5-7/h2-5,8-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPNNNPVGYSBDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

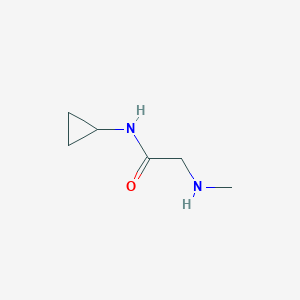

![N-(1-cyanocyclopentyl)-2-[4-(3-ethyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2636465.png)
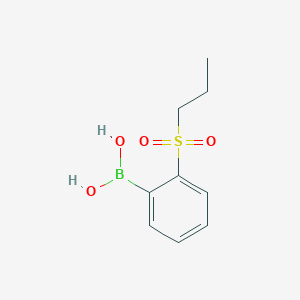
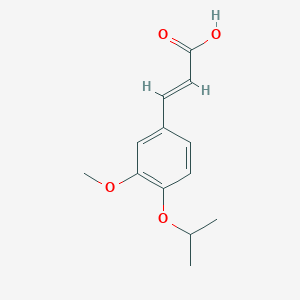
![(E)-N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2636470.png)
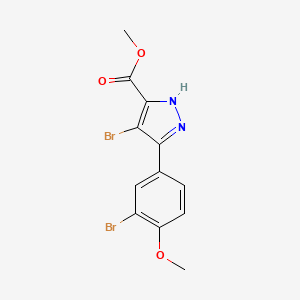
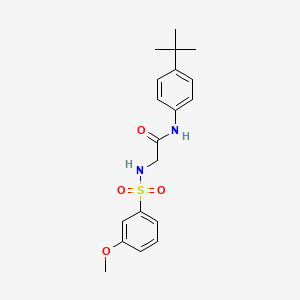
![3-amino-N-(2,5-dimethylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2636473.png)
![3-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2636474.png)

![1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone](/img/structure/B2636477.png)
![4-Ethyl-5-fluoro-6-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2636482.png)
triazin-4-one](/img/structure/B2636483.png)